molecular formula C13H9ClO2 B168053 4-Phenoxybenzoyl chloride CAS No. 1623-95-6

4-Phenoxybenzoyl chloride

Cat. No. B168053
CAS RN: 1623-95-6
M. Wt: 232.66 g/mol
InChI Key: AOOZVQGGMFGGEE-UHFFFAOYSA-N
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Description

4-Phenoxybenzoyl chloride is a chemical compound with the molecular formula C13H9ClO2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of this compound involves the condensation of 4,4′-diaminodiphenyl sulfone with this compound in N, N -dimethylacetamide (DMAc) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation C1=CC=C (C=C1)OC2=CC=C (C=C2)C (=O)Cl . The InChI Key is AOOZVQGGMFGGEE-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis process, 4-phenoxybenzoic acid reacts with oxalyl chloride in the presence of a catalytic amount of DMF to form this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.663 g/mol . It has a boiling point of 183-185 °C at a pressure of 22 Torr and a predicted density of 1.247±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Derivatives and Intermediates :

    • 4-Phenoxybenzoyl chloride is used in the synthesis of various chemical derivatives. For example, it's used in the preparation of thiomorpholine derivatives, which are significant in the development of bioactive molecules with reduced toxicity and improved availability for therapeutic applications (Kardile & Kalyane, 2010). Additionally, it's involved in the synthesis of 4-hydroxybenzamides and their salts, important in multi-stage syntheses and the production of biologically active compounds (Brel et al., 2015).
  • Anticonvulsant Drug Development :

    • In the field of pharmaceuticals, specifically in the development of anticonvulsant drugs, this compound plays a crucial role. It's used in the synthesis of 2-aminobenzothiazole derivatives, which show promising results as potential anticonvulsant agents (Singh et al., 2022).
  • Polymer Science Applications :

    • In polymer science, this compound is integral in creating novel polymers with outstanding thermal stability, such as poly(ether ketone diphenyl ketone ether ketone ketone)s. This is achieved through electrophilic Friedel-Crafts solution copolycondensation, showcasing its versatility in creating high-performance materials (Cai et al., 2009).
  • Analytical Chemistry :

    • This compound is used in analytical chemistry for enhancing detection in liquid chromatography-mass spectrometry. It plays a role in derivatization methods that increase the sensitivity and accuracy of detecting compounds like estrogens in biological fluids (Higashi et al., 2006).
  • Environmental Studies :

    • In environmental studies, this compound is part of research analyzing the degradation of environmental contaminants. Its role in the transformation of substances like benzophenone-4 in water treatment processes illustrates its importance in understanding and mitigating environmental pollution (Xiao et al., 2013).

Safety and Hazards

4-Phenoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas .

Mechanism of Action

Target of Action

4-Phenoxybenzoyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds It plays a crucial role in the synthesis of drugs like ibrutinib , where it contributes to the formation of the active compound.

Mode of Action

As a chemical intermediate, this compound’s mode of action is through its reactivity with other compounds in chemical reactions. It is often involved in acylation reactions, where it reacts with other molecules to form new compounds . The chlorine atom in the molecule is highly reactive, making it a good leaving group in these reactions.

Biochemical Pathways

It is a key intermediate in the synthesis of ibrutinib , a Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer. The inhibition of BTK leads to the blocking of B-cell activation and signaling, which can help in the treatment of B-cell malignancies.

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. It is a crucial intermediate in the synthesis of various pharmaceutical compounds . The specific results of its action would depend on the final compound being synthesized and their biological activity.

properties

IUPAC Name

4-phenoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOZVQGGMFGGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28807-03-6
Record name Benzoyl chloride, 4-phenoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28807-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0061828
Record name Benzoyl chloride, 4-phenoxy-
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1623-95-6
Record name 4-Phenoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Phenoxybenzoyl chloride
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Record name Benzoyl chloride, 4-phenoxy-
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Record name Benzoyl chloride, 4-phenoxy-
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Record name 4-phenoxybenzoyl chloride
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Record name 4-PHENOXYBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

4-Phenoxybenzoyl chloride was prepared by reacting 4-phenoxybenzoic acid with oxalyl chloride.
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Synthesis routes and methods II

Procedure details

p-Phenoxybenzoyl chloride (12.633 g, 0.0543 moles) and BPBPTCDI (3.5459 g, 0.0054 moles) were polymerized with terephthaloyl chloride (1.1572 g, 0.0057 moles) in the presence of aluminum chloride (32.84 g, 0.2463 moles), DMF (10.08 mLs, 0.1308 moles), p-phenoxybenzophenone (0.1646 g, 0.0006 moles) and DCE (120 mLs) initially at -30° C., but warming to room temperature over two hours. The reaction mixture was left at room temperature for fifteen hours and then heated at 28°-32° C. for twenty-six hours. After working up as described in Example 4 the copolymer was obtained as a very pale orange fibrous powder (14.33 g, 95.2% yield), IV 0.90 dl/g (c=0.12 g/dL).
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1.1572 g
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32.84 g
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10.08 mL
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0.1646 g
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 4-Phenoxybenzoyl chloride in polymer synthesis?

A1: this compound serves as a crucial monomer in synthesizing various aromatic polymers, including poly(ether amide sulfone amide ether ketone ketone)s (PEASAEKKs) [], poly(ether amide amide ether ketone ketone)s (PEAAEKKs) [], and copolymers of PEKK and poly(ether ether ketone ketone) []. These polymers find applications in fields demanding high thermal stability, good mechanical strength, and excellent solvent resistance.

Q2: How does the incorporation of this compound affect the properties of the resulting polymers?

A2: The presence of this compound-derived moieties in the polymer backbone contributes to enhanced glass transition temperatures (Tgs), often surpassing commercially available PEEK and PEKK []. This increase in Tg is attributed to the introduction of amide and sulfone linkages, which contribute to chain rigidity and intermolecular interactions [, ]. Additionally, certain copolymers exhibit semicrystalline morphologies, influencing their thermal and mechanical properties [, ].

Q3: Can you provide an example of a specific polymer synthesized using this compound and its potential applications?

A3: Researchers have successfully synthesized PEASAEKKs by employing this compound as a starting material []. These polymers are soluble in various aprotic polar solvents, exhibit high Tg values (236—259 °C), and possess good thermal stability. They can be processed into transparent, strong, and flexible films with potential applications in various industries requiring high-performance materials.

Q4: Are there alternative synthetic routes to polymers typically prepared using this compound?

A4: While this compound is commonly used, researchers have explored alternative monomers like 4,4′-dichloroformyldiphenyl ether for synthesizing polyaromatic ether-ketones []. These alternative routes aim to optimize polymer properties or explore new structures with potentially advantageous characteristics.

Q5: What are the key reaction conditions employed when using this compound in polymer synthesis?

A5: Polymerizations involving this compound often employ Friedel–Crafts acylation reactions. Typical conditions involve anhydrous aluminum chloride (AlCl3) as a Lewis acid catalyst and N-methylpyrrolidone (NMP) as a co-solvent in 1,2-dichloroethane (DCE) [, ]. The reaction parameters, like monomer ratios and reaction temperatures, are carefully controlled to achieve desired polymer molecular weights and properties.

Q6: Have there been any studies on the sulfonation or other chemical modifications of polymers containing this compound derived units?

A6: Yes, research has demonstrated the successful sulfonation of polyaromatic ether-ketones synthesized from this compound []. These modifications introduce sulfonic acid groups into the polymer structure, leading to polyaromatic ether-ketone sulfonamides. These modified polymers exhibit solubility in various organic solvents and hold potential as desalination membranes due to their unique properties.

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